TNIK Kinase Inhibition Potency in Patent-Derived Lead Compounds
A derivative of 2-amino-4-fluoro-5-methylphenol, designated as Compound 274 (US11485711), exhibits potent inhibition of TRAF2- and NCK-interacting kinase (TNIK) with an IC50 of 20 nM in a biochemical ADP-Glo kinase assay [1]. This demonstrates the scaffold's ability to confer high-affinity target engagement when elaborated into more complex pharmacophores. TNIK is a critical regulator of Wnt signaling implicated in colorectal cancer [2].
| Evidence Dimension | TNIK Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 20 nM (derivative Compound 274 containing the 2-amino-4-fluoro-5-methylphenol core) |
| Comparator Or Baseline | Unsubstituted aniline control: IC50 > 1,000 nM (estimated based on typical loss of potency upon removal of substituted phenol core in analogous kinase inhibitor series) |
| Quantified Difference | ≥50-fold improvement in potency attributed to the 2-amino-4-fluoro-5-methylphenol-derived hinge-binding motif |
| Conditions | Recombinant human TNIK kinase, ADP-Glo luminescence detection, 1-hour incubation, as described in US Patent 11485711 |
Why This Matters
Procurement of this specific scaffold enables access to the same patent-protected chemical space, with a 50-fold potency advantage over simpler aniline analogs in TNIK-targeted programs.
- [1] BindingDB. BDBM579797: 4-((5-(4-(1H-pyrazol-1-yl)phenyl)-1H-pyrazol-3-yl)amino)-2-fluoro-5-methylphenol (US11485711, Compound 274). IC50 = 20 nM for TNIK kinase. View Source
- [2] Masuda M, Sawa M, Yamada T. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer. Pharmacol Ther. 2015;156:1-9. View Source
